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These application notes provide a detailed guide to using the MPAC (Multi-omic Pathway
Analysis of Cell) R package for inferring cancer pathway activities from multi-omic data. MPAC
Is a computational framework that integrates data from different genomic and transcriptomic
platforms to identify altered signaling pathways, discover novel patient subgroups, and pinpoint
key proteins with potential clinical relevance.[1][2]

This document outlines the complete workflow, from data preparation to downstream analysis
and visualization, with detailed experimental protocols and code examples.

Introduction to MPAC

MPAC is an R package that leverages prior biological knowledge in the form of signaling
pathways to interpret multi-omic datasets, primarily Copy Number Alteration (CNA) and RNA-
sequencing (RNA-seq) data.[1] By modeling the interactions between genes and proteins
within a pathway, MPAC can infer the activity of individual pathway components and the overall
pathway perturbation in each patient sample.

The core workflow of MPAC involves several key steps:

o Data Preprocessing: Transforming CNA and RNA-seq data into a ternary state
representation (repressed, normal, or activated).
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» Pathway Activity Inference: Utilizing the PARADIGM (PAthway Representation and Analysis
by Direct Reference on Graphical Models) algorithm to infer pathway member activities.

e Permutation Testing: Assessing the statistical significance of inferred pathway activities to
filter out spurious results.

» Downstream Analysis: Clustering patients based on their pathway activity profiles to identify
subgroups with distinct biological characteristics.

« ldentification of Key Proteins: Pinpointing proteins that are central to the altered pathways in
specific patient subgroups.

Installation

The MPAC R package is available from Bioconductor. To install it, you will need a recent
version of R and the BiocManager package.

Software Dependency: MPAC's runPrd() function requires the external software PARADIGM,
which is available for Linux and macOS. Please ensure that PARADIGM is installed and
accessible in your system's PATH.

Data Presentation and Experimental Protocols

A typical MPAC analysis utilizes CNA and RNA-seq data, along with a pathway file in a specific
format for PARADIGM. The following sections detail the preparation of these input files and the
step-by-step protocol for running an MPAC analysis.

Input Data Preparation

3.1.1. Copy Number Alteration (CNA) Data

CNA data should be prepared as a matrix where rows represent genes (using HUGO gene
symbols) and columns represent patient samples. The values in the matrix should represent

the gene-level copy number status, which will be converted into a ternary state: -1
(repressed/deletion), 0 (normal), and 1 (activated/amplification).

Table 1: Example of Processed CNA Input Data

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/product/b586662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Gene Patient_1 Patient_2 Patient_3
TP53 -1 0 0

EGFR 1 1 0

MYC 0 1 -1

Protocol for Preparing CNA Data:

e Obtain Gene-Level Copy Number Data: Start with gene-level copy number data, such as
GISTIC2 scores or log2 ratios. For example, when using TCGA data, gene-level copy
number scores can be downloaded from the NCI Genomic Data Commons (GDC) Data
Portal.[3]

» Discretize to Ternary States: Convert the continuous copy number values into three states. A
common approach is to use a threshold-based method. For instance, GISTIC2 scores can
be categorized as:

o -1 (repressed) for scores indicating a deletion (e.g., < -0.3).
o 0 (normal) for scores close to zero (e.g., between -0.3 and 0.3).

o 1 (activated) for scores indicating an amplification (e.g., > 0.3). The exact thresholds may
need to be adjusted based on the specific dataset and platform.

3.1.2. RNA-seq Data

Similar to the CNA data, the RNA-seq data should be a matrix with genes as rows and samples
as columns. The expression values will also be converted into a ternary state.

Table 2: Example of Processed RNA-seq Input Data
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Gene Patient_1 Patient_2 Patient_3
TP53 -1 0 1

EGFR 1 1 0

MYC 1 1 -1

Protocol for Preparing RNA-seq Data:

o Obtain Gene Expression Data: Start with normalized gene expression data, such as FPKM,
TPM, or RSEM values. For TCGA data, log10(FPKM + 1) values are a common starting
point.[3]

o Discretize to Ternary States: Convert the continuous expression values into three states
relative to a baseline (e.g., normal tissue).

o Fit a Gaussian distribution to the expression levels of each gene in a set of normal
samples.

o For each tumor sample, if a gene's expression level is within a certain range of the mean
of the normal distribution (e.g., £2 standard deviations), it is classified as 0 (normal).

o If the expression is below this range, it is -1 (repressed).
o If the expression is above this range, it is 1 (activated).
3.1.3. PARADIGM Pathway File

MPAC uses pathway information formatted for the PARADIGM software. These are typically
text files that describe the relationships between entities (genes, proteins, complexes, etc.) in a
pathway. The NCI-Nature Pathway Interaction Database is a common source for these
pathways.[4][5] The format is a tab-delimited file specifying interactions.

Table 3: Simplified Example of PARADIGM Pathway File Format
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Source Interaction Target

EGFR ACTIVATES RAS

RAS ACTIVATES RAF

RAF ACTIVATES MEK

MEK ACTIVATES ERK
MPAC Analysis Workflow

The following protocol outlines the main steps of an MPAC analysis using the prepared data.
3.2.1. Step 1: Prepare Input for PARADIGM

The first step in the R code is to prepare the CNA and RNA-seq data into a format suitable for
PARADIGM.

3.2.2. Step 2: Run PARADIGM to Infer Pathway Levels
This step executes the PARADIGM algorithm to calculate the Inferred Pathway Levels (IPLS).
3.2.3. Step 3: Run PARADIGM on Permuted Data

To create a null distribution for filtering spurious IPLs, PARADIGM is run on permuted versions
of the input data.

3.2.4. Step 4: Collect and Filter IPLs

The IPLs from the real and permuted runs are collected and then filtered based on the null
distribution.

Table 4: Example of Inferred Pathway Levels (IPLs) - Unfiltered
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Entity Patient_1 Patient_2 Patient_3
EGFR 1.87 1.92 0.12

RAS 1.56 1.78 0.05

RAF 1.45 1.65 -0.02

Table 5: Example of Filtered Pathway Levels (IPLS)

Entity Patient_1 Patient_2 Patient_3
EGFR 1.87 1.92 NA

RAS 1.56 1.78 NA

RAF 1.45 1.65 NA

Note: In the filtered data, non-significant IPLs are set to NA.

3.2.5. Step 5: Downstream Analysis - Patient Clustering

Patients can be clustered based on their filtered pathway activity profiles to identify subgroups.

Visualization

MPAC provides functionalities to visualize the results, helping in the interpretation of the

complex multi-omic data.

Experimental Workflow Diagram

The overall workflow of the MPAC analysis can be visualized to illustrate the logical flow of data

processing and analysis steps.
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MPAC analysis workflow from input data to final output.

Signaling Pathway Diagram

MPAC's analysis can reveal alterations in specific signaling pathways. For instance, an
analysis of Head and Neck Squamous Cell Carcinoma (HNSCC) might reveal alterations in
immune response or cell cycle pathways.[3] The following is a simplified representation of a
generic immune response signaling pathway, which could be investigated with MPAC.
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A simplified Toll-like receptor (TLR) signaling pathway.
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Conclusion

The MPAC R package provides a powerful and comprehensive framework for the analysis of
multi-omic data in the context of biological pathways. By following the protocols outlined in
these application notes, researchers, scientists, and drug development professionals can gain
deeper insights into the molecular mechanisms underlying complex diseases like cancer,
identify novel patient subgroups for targeted therapies, and discover key proteins that may
serve as biomarkers or therapeutic targets. The integration of CNA and RNA-seq data,
combined with robust statistical filtering and downstream analysis tools, makes MPAC a
valuable addition to the computational biologist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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